2-Azido-1-(2,5-dimethylphenyl)ethan-1-one
Description
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to an ethanone moiety, which is further substituted with a 2,5-dimethylphenyl group. The azido group is known for its high reactivity, making this compound valuable in various chemical reactions and applications.
Properties
IUPAC Name |
2-azido-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNEDNKOPTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction conditions often require a base to facilitate the transfer, and the choice of base can significantly impact the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one may involve large-scale diazo-transfer reactions under controlled conditions to ensure safety and efficiency. The use of stable and safe reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is preferred to minimize risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Reagents like alkynes or alkenes are used under thermal or catalytic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the azido group.
Cycloaddition Reactions: Products include heterocyclic compounds such as triazoles.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes or alkenes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can be compared with other azido compounds such as:
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: A stable and safe diazo-transfer reagent.
2-Azido-1-(2,4-dimethylphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
